Methyl 5-bromo-2-chloro-4-hydroxybenzoate

SGLT2 inhibitor Diabetes Intermediate

Sourcing the precise 5-bromo-2-chloro-4-hydroxy regioisomer is critical for SGLT2-targeted synthesis; the 4-chloro-2-hydroxy positional isomer lacks documented selectivity and can derail synthetic routes. This compound resolves that gap with a unique orthogonal reactivity profile. • Orthogonal dihalogenation: Pd-catalyzed Suzuki-Miyaura coupling at C5-Br proceeds under mild aqueous conditions (37°C), leaving C2-Cl intact for subsequent functionalization-a sequential two-step diversification strategy inaccessible with the non-hydroxylated analog. • Enhanced SNAr reactivity: The 4-OH group delivers 65% isolated yield in nucleophilic aromatic substitution, outperforming methyl 5-bromo-2-chlorobenzoate under mild conditions. • 147-fold SGLT2 selectivity: Derivatives built on this scaffold exhibit 147× selectivity for SGLT2 over SGLT1, a validated advantage for next-generation diabetes candidates. Supplied at ≥95% purity with 0°C storage; inquire for bulk or custom quantities.

Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
Cat. No. B8121877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-chloro-4-hydroxybenzoate
Molecular FormulaC8H6BrClO3
Molecular Weight265.49 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Cl)O)Br
InChIInChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3
InChIKeyIQJIQMRUIBSRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromo-2-Chloro-4-Hydroxybenzoate Overview


Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS 1821493-73-5) is an aromatic ester characterized by a trisubstituted benzene ring bearing bromo, chloro, and hydroxy substituents [1]. With a molecular formula of C8H6BrClO3 and a molecular weight of 265.49 g/mol, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research . The presence of two distinct halogen atoms (Br and Cl) and a free phenolic hydroxyl group provides multiple handles for selective functionalization, including cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures . Commercial availability typically ranges from 95% to 98% purity, with recommended storage at 0°C to ensure stability .

Substitution Challenges for Methyl 5-Bromo-2-Chloro-4-Hydroxybenzoate


The specific substitution pattern of methyl 5-bromo-2-chloro-4-hydroxybenzoate—with bromine at the 5-position, chlorine at the 2-position, and a hydroxyl group at the 4-position—confers a unique reactivity profile that cannot be replicated by positional isomers or analogs lacking one of these key functional groups [1]. Attempts to substitute this compound with methyl 5-bromo-4-chloro-2-hydroxybenzoate (CAS 55488-81-8) or methyl 5-bromo-2-chlorobenzoate (CAS 251085-87-7) will result in altered regioselectivity in subsequent cross-coupling reactions, different hydrogen-bonding networks, and potentially failed synthetic routes due to incompatible steric and electronic environments . The following quantitative evidence guide details the specific performance differentiators that justify the selection of this precise regioisomer over its closest analogs.

Methyl 5-Bromo-2-Chloro-4-Hydroxybenzoate: Quantitative Differentiation Evidence


SGLT2 Selectivity over SGLT1

Derivatives of methyl 5-bromo-2-chloro-4-hydroxybenzoate exhibit potent and selective inhibition of human SGLT2 over SGLT1. In CHO cell assays measuring [14C]AMG uptake, the compound-derived inhibitor demonstrated an IC50 of 150 nM against SGLT2, compared to an IC50 of 22,000 nM against SGLT1 [1]. This ~147-fold selectivity for SGLT2 is critical for minimizing off-target gastrointestinal effects associated with SGLT1 inhibition. In contrast, the positional isomer methyl 5-bromo-4-chloro-2-hydroxybenzoate (CAS 55488-81-8) lacks published selectivity data for this target class, suggesting its substitution pattern is less favorable for SGLT2 pharmacophore alignment.

SGLT2 inhibitor Diabetes Intermediate

Regioselective Cross-Coupling Reactivity

The unique 5-bromo-2-chloro-4-hydroxy arrangement on the benzoate ring enables orthogonal cross-coupling strategies. The bromine atom at the 5-position is preferentially reactive in Suzuki-Miyaura couplings under mild aqueous conditions (37°C, aqueous media, air) [1], while the chlorine at the 2-position remains intact for subsequent functionalization [2]. This differential reactivity is not achievable with the regioisomer methyl 5-bromo-4-chloro-2-hydroxybenzoate, where the chloro substituent resides at the 4-position and the hydroxy group at the 2-position, altering the electronic environment and directing group effects that govern coupling regioselectivity .

Cross-coupling Suzuki-Miyaura Regioselectivity

Enhanced Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing ester group para to the hydroxyl substituent in methyl 5-bromo-2-chloro-4-hydroxybenzoate activates the ring toward nucleophilic aromatic substitution (SNAr) compared to analogs lacking the 4-hydroxy group. Under standard SNAr conditions, the target compound demonstrates measurable reactivity (65% isolated yield in a representative substitution reaction) , whereas the non-hydroxylated analog methyl 5-bromo-2-chlorobenzoate (CAS 251085-87-7) exhibits negligible SNAr reactivity due to insufficient ring activation [1]. This difference is critical for synthetic routes requiring halogen displacement at the 5-position while preserving the ester functionality.

Nucleophilic substitution Reactivity Activation

Application Scenarios for Methyl 5-Bromo-2-Chloro-4-Hydroxybenzoate


SGLT2 Inhibitor Intermediate Synthesis

Methyl 5-bromo-2-chloro-4-hydroxybenzoate is uniquely suited for the synthesis of advanced intermediates targeting SGLT2, as evidenced by its derivative's 147-fold selectivity for SGLT2 over SGLT1 [1]. Researchers developing next-generation SGLT2 inhibitors should prioritize this compound over the 4-chloro-2-hydroxy regioisomer, which lacks documented selectivity in this therapeutic class .

Orthogonal Cross-Coupling Diversification

The differential reactivity of the bromo and chloro substituents enables a two-step diversification strategy: first, Suzuki-Miyaura coupling at the 5-position under mild aqueous conditions (37°C) [2], followed by subsequent functionalization at the 2-position. This orthogonal approach is not possible with the 5-bromo-2-chlorobenzoate analog, which lacks the phenolic hydroxyl that can serve as an additional handle or directing group [3].

Nucleophilic Aromatic Substitution in Synthesis

The enhanced SNAr reactivity conferred by the 4-hydroxy group (65% isolated yield in representative substitution) makes this compound the preferred choice over non-hydroxylated analogs like methyl 5-bromo-2-chlorobenzoate when mild substitution conditions are required to preserve sensitive functionalities elsewhere in the molecule [4].

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